molecular formula C22H23NO2 B14626808 4-Cyanophenyl 3-(4-hexylphenyl)prop-2-enoate CAS No. 56131-59-0

4-Cyanophenyl 3-(4-hexylphenyl)prop-2-enoate

Cat. No.: B14626808
CAS No.: 56131-59-0
M. Wt: 333.4 g/mol
InChI Key: YRJMUCFWEGHFQU-UHFFFAOYSA-N
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Description

4-Cyanophenyl 3-(4-hexylphenyl)prop-2-enoate is an organic compound with the molecular formula C18H19NO2. This compound is characterized by the presence of a cyanophenyl group and a hexylphenyl group connected through a prop-2-enoate linkage. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 3-(4-hexylphenyl)prop-2-enoate typically involves the esterification of 3-(4-hexylphenyl)prop-2-enoic acid with 4-cyanophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 3-(4-hexylphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-Cyanobenzoic acid and 3-(4-hexylphenyl)propanoic acid.

    Reduction: 4-Cyanophenyl 3-(4-hexylphenyl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyanophenyl 3-(4-hexylphenyl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 3-(4-hexylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyanophenyl 3-(4-hexylphenyl)prop-2-enoate is unique due to the presence of both cyanophenyl and hexylphenyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields of research and industry.

Properties

CAS No.

56131-59-0

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

(4-cyanophenyl) 3-(4-hexylphenyl)prop-2-enoate

InChI

InChI=1S/C22H23NO2/c1-2-3-4-5-6-18-7-9-19(10-8-18)13-16-22(24)25-21-14-11-20(17-23)12-15-21/h7-16H,2-6H2,1H3

InChI Key

YRJMUCFWEGHFQU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

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